(2S)-2-{[(benzyloxy)carbonyl]amino}-3-fluoropropanoic acid
Description
(2S)-2-{[(Benzyloxy)carbonyl]amino}-3-fluoropropanoic acid is a fluorinated amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the amino moiety and a fluorine atom at the β-carbon (C3 position). Its molecular formula is C₁₁H₁₁FNO₄ (molecular weight: 240.21 g/mol). This compound is structurally analogous to proteogenic amino acids but modified for applications in peptide synthesis and medicinal chemistry, where fluorine substitution is often leveraged to improve metabolic stability or modulate bioactivity .
Properties
IUPAC Name |
(2S)-3-fluoro-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4/c12-6-9(10(14)15)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFJJOJQOPXMPP-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CF)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CF)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509765 | |
| Record name | N-[(Benzyloxy)carbonyl]-3-fluoro-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36369-37-6 | |
| Record name | N-[(Benzyloxy)carbonyl]-3-fluoro-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(benzyloxy)carbonyl]amino}-3-fluoropropanoic acid typically involves the protection of the amino group using a benzyloxycarbonyl (Cbz) group. The fluorine atom is introduced via nucleophilic substitution reactions. One common synthetic route includes the following steps:
Protection of the amino group: The amino group is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Introduction of the fluorine atom: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Formation of the propanoic acid backbone: The final step involves the formation of the propanoic acid backbone through standard organic synthesis techniques.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-fluoropropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a free amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce free amino acids.
Scientific Research Applications
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-fluoropropanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-{[(benzyloxy)carbonyl]amino}-3-fluoropropanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under physiological conditions to release the active amino acid, which can then interact with enzymes or receptors. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways.
Comparison with Similar Compounds
Key Observations :
- The target compound ’s free carboxylic acid group distinguishes it from ester derivatives (e.g., methyl esters in and ), which are often intermediates in synthesis .
- Fluorine at C3 enhances acidity (pKa ~2.5–3.0 for analogous β-fluoro acids) compared to non-fluorinated analogues (e.g., cyclohexyl-substituted compound in ) .
- Bulkier substituents (e.g., bromophenyl in ) reduce solubility but improve crystallinity, as evidenced by X-ray data (density = 1.435 g/cm³, monoclinic P2(1) space group) .
Physicochemical Properties
Fluorine’s Impact :
- The β-fluorine increases electronegativity, polarizing the C-F bond and enhancing hydrogen-bonding capacity. This may influence interactions in biological systems or crystallization behavior .
Biological Activity
Overview
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-fluoropropanoic acid, often abbreviated as Cbz-3-F-Ala-OH, is a synthetic amino acid derivative notable for its unique structural features, including a benzyloxycarbonyl (Cbz) protecting group and a fluorine atom. These characteristics contribute to its biological activity and potential applications in various fields, including medicinal chemistry and biochemistry.
- Molecular Formula: C11H12FNO4
- Molecular Weight: 241.22 g/mol
- CAS Number: 36369-37-6
- PubChem ID: 12783165
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The benzyloxycarbonyl group can be cleaved under physiological conditions, releasing the active amino acid that can then participate in enzyme-substrate interactions. The presence of the fluorine atom enhances the compound's stability and bioavailability, potentially influencing its metabolic pathways.
Biological Applications
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which is crucial in drug design. For example, it may serve as a scaffold for developing inhibitors targeting proteases or other enzymes involved in disease processes.
- Protein Modification : Due to its structure, this compound can be utilized in studies involving protein modifications and the synthesis of peptide libraries.
- Research Tool : It is employed as a building block in the synthesis of more complex molecules, aiding researchers in exploring biochemical pathways and interactions.
Case Study 1: Enzyme Interaction Studies
A study investigated the interaction of this compound with serine proteases. Results indicated that the compound could effectively inhibit enzyme activity at micromolar concentrations, suggesting its potential as a lead compound for further development.
Case Study 2: Synthesis of Peptide Derivatives
Research demonstrated the utility of this compound in synthesizing peptide derivatives with enhanced biological activity. The introduction of the fluorine atom was found to improve binding affinity to target proteins.
Comparison with Similar Compounds
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| (2S)-2-{[(tert-Butyloxy)carbonyl]amino}-3-fluoropropanoic acid | Structure | tert-butyloxycarbonyl group | Similar enzyme inhibition potential |
| (2S)-2-{[(benzyloxy)carbonyl]amino}-3-chloropropanoic acid | Structure | Chlorine instead of fluorine | Different binding properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
